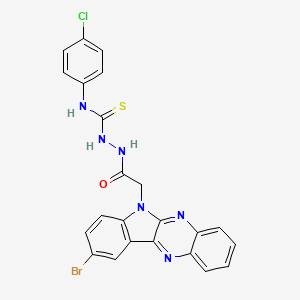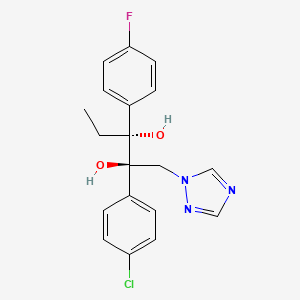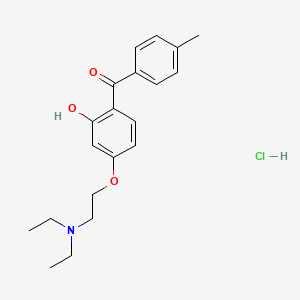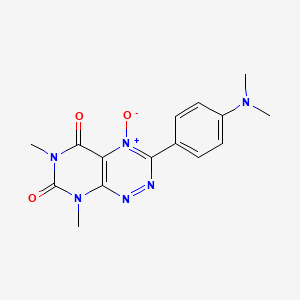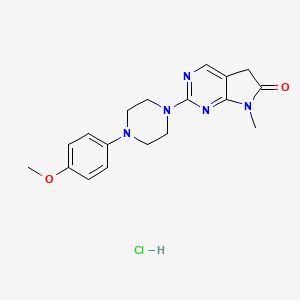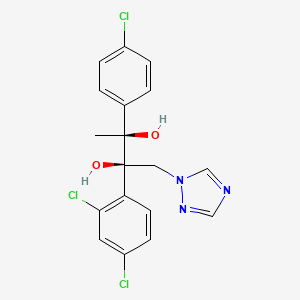![molecular formula C22H26N8 B12696838 1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile CAS No. 77911-27-4](/img/structure/B12696838.png)
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features both azo and imidazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile typically involves the following steps:
Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.
Formation of Imidazole Ring: The imidazole ring can be synthesized through various methods, including the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale azo coupling and imidazole ring formation reactions, optimized for yield and purity. The specific conditions, such as temperature, solvents, and catalysts, would be tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation and Reduction: The azo group can be reduced to form amines, while the imidazole ring can undergo oxidation to form imidazole N-oxides.
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Reduction: Produces corresponding amines.
Oxidation: Forms imidazole N-oxides.
Substitution: Yields various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dibutylamino-1-butanol: Shares the dibutylamino group but lacks the azo and imidazole functionalities.
Dibutyl(cyanomethyl)telluronium chloride: Contains the cyanomethyl group but differs in the presence of tellurium instead of the azo and imidazole groups.
Uniqueness
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and imidazole groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
77911-27-4 |
|---|---|
Molekularformel |
C22H26N8 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-(cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]diazenyl]imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C22H26N8/c1-4-6-11-29(12-7-5-2)18-8-9-19(17(3)14-18)27-28-22-26-20(15-24)21(16-25)30(22)13-10-23/h8-9,14H,4-7,11-13H2,1-3H3 |
InChI-Schlüssel |
YMLKEZIMEARDDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)N=NC2=NC(=C(N2CC#N)C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
